![molecular formula C12H19ClN2O B587765 Nor Lidocaine-d5 Hydrochloride CAS No. 1329497-00-8](/img/no-structure.png)
Nor Lidocaine-d5 Hydrochloride
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Overview
Description
Nor Lidocaine-d5 Hydrochloride is a stable isotope labelled metabolite . It is also known as N-(2,6-Dimethylphenyl)-2-(ethylamino-d5)acetamide Hydrochloride . The molecular formula is C12H14D5ClN2O and the molecular weight is 247.78 .
Synthesis Analysis
The synthesis of Lidocaine, which is the base compound for Nor Lidocaine-d5 Hydrochloride, can be envisioned via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .Molecular Structure Analysis
The molecular structure of Nor Lidocaine-d5 Hydrochloride is represented by the formula C12H14D5ClN2O . The deuterium labeled Nor Lidocaine hydrochloride has stable heavy isotopes of hydrogen, carbon, and other elements incorporated into the drug molecules .Mechanism of Action
While specific information on Nor Lidocaine-d5 Hydrochloride is not available, Lidocaine, an amide-type local anesthetic, exerts its effect by increasing the electrical stimulation threshold of the ventricle during diastole . Lidocaine also blocks sodium channels, making neurons transiently incapable of signaling the brain regarding sensations .
Safety and Hazards
Future Directions
While specific future directions for Nor Lidocaine-d5 Hydrochloride are not available, Lidocaine, the base compound, is widely used in medical practice and can be combined with other drugs, showcasing its adaptability for individualized treatments . This suggests potential future directions for Nor Lidocaine-d5 Hydrochloride in the realm of personalized medicine.
properties
CAS RN |
1329497-00-8 |
---|---|
Molecular Formula |
C12H19ClN2O |
Molecular Weight |
247.778 |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2; |
InChI Key |
KPXFVVHMUVBVGI-UHBAQTEVSA-N |
SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C.Cl |
synonyms |
N-(2,6-Dimethylphenyl)-2-(ethylamino-d5)acetamide Hydrochloride; 2-(Ethylamino-d5)-2’,6’-acetoxylidide Hydrochloride; 2-(Ethylamino-d5)-2’,6’-_x000B_acetoxylidide Hydrochloride; L 86-d5; MEGX-d5; Monoethylglycylxylidide-d5 Hydrochloride; N-(N-Ethyl-d5)glyc |
Origin of Product |
United States |
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